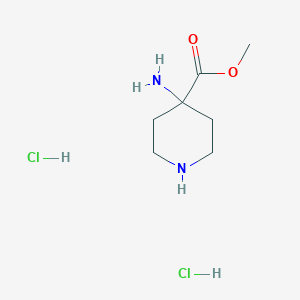
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride
Übersicht
Beschreibung
Methyl 4-aminopiperidine-4-carboxylate dihydrochloride is a useful research compound. Its molecular formula is C7H16Cl2N2O2 and its molecular weight is 231.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Reductive Amination and Analgesics
- Reductive Amination of 2,6-Diarylpiperidin-4-ones : A study by Senguttuvan, Murugavelu, and Nagarajan (2013) explored the reductive amination of 2,6-diaryl-3-methylpiperidin-4-ones using sodium cyanoborohydride. This process is significant as 4-aminopiperidines are of interest in the development of analgesics, neuroleptics, and antihistamines (Senguttuvan, Murugavelu, & Nagarajan, 2013).
Synthesis of Carfentanil and Remifentanil
- Synthesis of 4-Aminopiperidine-4-Carboxylic Acid Derivatives : Malaquin et al. (2010) developed a two-step sequence involving an Ugi four-component reaction for the preparation of 4-aminopiperidine-4-carboxylic acid derivatives. This method was successfully applied to synthesize drugs like carfentanil and remifentanil (Malaquin et al., 2010).
Drug Design and Metabolism
- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s : Sun and Scott (2011) provided insights into the metabolism of 4-aminopiperidine drugs by cytochrome P450s, especially CYP3A4. Their findings suggested that molecular interactions between substrates and CYP3A4 are crucial for the N-dealkylation of these drugs, with implications for structure-based drug design (Sun & Scott, 2011).
Synthesis of Piperidine Derivatives
- Facile Synthesis of 4-Substituted-4-Aminopiperidine Derivatives : Jiang, Song, and Long (2004) described an efficient method to synthesize 4-differently substituted-4-aminopiperidine derivatives, a structural motif in bioactive compounds, using isonipecotate and Curtius rearrangement (Jiang, Song, & Long, 2004).
Enantioselective Synthesis
- Enantioselective Synthesis of Methyl 3-Aminopiperidine-2-Carboxylate : Kumaraswamy and Pitchaiah (2011) achieved an efficient enantioselective synthesis of methyl 3-aminopiperidine-2-carboxylate using catalytic aza-Henry reaction, highlighting its potential in chirality control (Kumaraswamy & Pitchaiah, 2011).
Antimicrobial Activity
- Antimicrobial Activity of Methyl-2-Aminopyridine-4-Carboxylate Derivatives : Nagashree et al. (2013) synthesized a series of derivatives and evaluated their antimicrobial activity. Among them, certain compounds showed promising results compared to others in the series (Nagashree et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
methyl 4-aminopiperidine-4-carboxylate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c1-11-6(10)7(8)2-4-9-5-3-7;;/h9H,2-5,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZRCPOUAKWVDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161315-19-1 | |
| Record name | methyl 4-aminopiperidine-4-carboxylate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
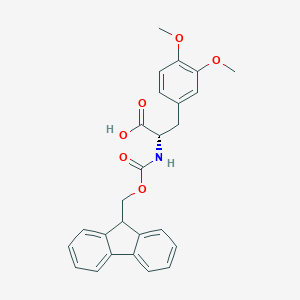


![4-Chloro-1,3-Dimethyl-1H-Pyrazolo[3,4-B]Pyridine-5-Carboxamide](/img/structure/B69962.png)
![4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarbothioamide](/img/structure/B69964.png)

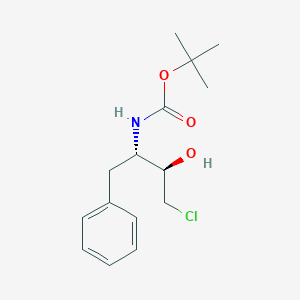
![4-Azaspiro[bicyclo[2.2.2]octane-2,2'-[1,4]oxazolidine]-5'-one](/img/structure/B69972.png)
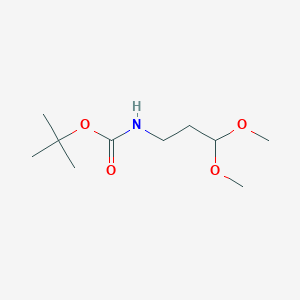

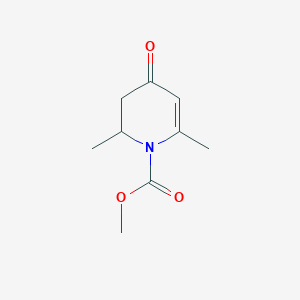

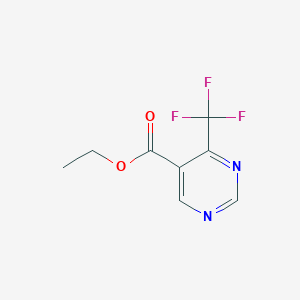
![4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol](/img/structure/B69991.png)
